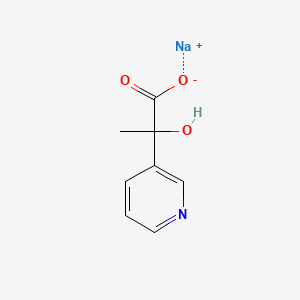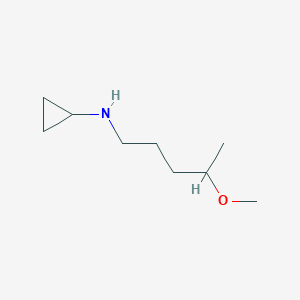![molecular formula C9H11BrO3 B13579742 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol is an organic compound characterized by the presence of a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a precursor phenol compound. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring . The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction parameters, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while nucleophilic substitution of the bromine atom can yield a variety of substituted phenols.
Applications De Recherche Scientifique
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the hydroxyethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-hydroxyacetophenone: Similar structure but lacks the methoxy group.
4-Bromo-2-hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxyethyl group.
2-Bromo-4-methoxyphenol: Similar structure but lacks the hydroxyethyl group.
Uniqueness
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11BrO3 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
2-bromo-4-[(1S)-1-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-5,11-12H,1-2H3/t5-/m0/s1 |
Clé InChI |
JMVYQYLJYQOXEO-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C(=C1)Br)O)OC)O |
SMILES canonique |
CC(C1=CC(=C(C(=C1)Br)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)








![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)

![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13579753.png)
